molecular formula C14H15BO4 B1591614 (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-76-7

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B1591614
CAS No.: 871125-76-7
M. Wt: 258.08 g/mol
InChI Key: ITEPOAZWOBVBEG-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol. It is widely used in various chemical reactions and has significant applications in scientific research.

Properties

IUPAC Name

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPOAZWOBVBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584720
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-76-7
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid generally follows a multi-step approach:

  • Step 1: Protection of the phenolic hydroxyl group of 2-hydroxyphenyl derivatives by 2-methoxybenzyl (PMB) ether formation.
  • Step 2: Introduction of the boronic acid group at the ortho-position relative to the protected hydroxyl, often via lithiation followed by boronation or palladium-catalyzed borylation.
  • Step 3: Purification and isolation of the boronic acid compound.

Protection of Phenol as 2-Methoxybenzyl Ether

The 2-methoxybenzyl (PMB) group is a common protecting group for phenols due to its stability and facile removal. The protection typically involves the reaction of the phenol with 2-methoxybenzyl chloride under basic conditions.

  • Reaction conditions: Base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or acetone).
  • Outcome: Formation of (2-methoxybenzyl)oxyphenyl intermediates that are stable under subsequent reaction conditions.

Representative Experimental Procedure

A typical palladium-catalyzed Suzuki coupling for preparing this compound derivatives is as follows:

  • Combine aryl bromide (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and potassium carbonate (2 eq) in a solvent mixture of toluene, ethanol, and water.
  • Stir under nitrogen atmosphere at 90–95 °C for 3–4 hours.
  • Cool, quench with water, extract with ethyl acetate.
  • Dry organic layer over MgSO4, concentrate, and purify by silica gel chromatography.

This method affords moderate to good yields (43–74%) depending on substrate and conditions.

Notes on Reaction Optimization and Yields

  • The choice of base and solvent system significantly affects the yield and purity.
  • Longer reaction times and higher temperatures favor complete conversion but may lead to side reactions.
  • The use of water co-solvent improves catalyst turnover and reaction rate.
  • Inert atmosphere is critical to prevent catalyst degradation.
  • Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range (%) Notes
Lithiation + Boronation tert-Butyllithium, trimethyl borate, THF/pentane, −78 °C High regioselectivity ~70 Requires low temperature, inert gas
Pd-Catalyzed Suzuki Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3/Na2CO3, toluene/EtOH/H2O Mild conditions, scalable 43–74 Sensitive to moisture, requires inert atmosphere
Pd-Catalyzed in DMF/H2O Pd(PPh3)4, K2CO3, DMF/H2O, 50 °C Good for polar substrates - Longer reaction times (12 h)

The preparation of this compound predominantly involves protecting the phenol as a 2-methoxybenzyl ether followed by introduction of the boronic acid group via lithiation-boronation or palladium-catalyzed Suzuki coupling methods. The lithiation route offers high regioselectivity and good yields but requires strict low-temperature control and inert atmosphere. The palladium-catalyzed cross-coupling provides a versatile and milder alternative with moderate to good yields, suitable for scale-up and diverse substrates. Optimization of catalyst, base, solvent, and reaction conditions is essential to maximize yield and purity.

These methods are well-documented in peer-reviewed organic synthesis literature and provide a robust foundation for the synthesis of this compound for pharmaceutical and material science applications.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Arylboronic acids are pivotal in Suzuki–Miyaura cross-couplings, forming biaryl or aryl-heteroaryl bonds via palladium catalysis . For (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid :

  • Reaction partners : Aryl/heteroaryl halides (e.g., bromobenzene, chloropyridines).

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like dppf .

  • Conditions : Mild bases (K₂CO₃, Na₂CO₃) in polar aprotic solvents (THF, DMF) at 60–100°C .

Example reaction :

 2 2 Methoxybenzyl oxy phenyl boronic acid+Ar XPd catalyst baseBiaryl product+B OH 3\text{ 2 2 Methoxybenzyl oxy phenyl boronic acid}+\text{Ar X}\xrightarrow{\text{Pd catalyst base}}\text{Biaryl product}+\text{B OH }_3

Key considerations :

  • The electron-donating methoxybenzyloxy group may enhance oxidative addition rates of aryl halides .

  • Steric hindrance from the substituent could necessitate longer reaction times .

Transmetalation and Borylation Reactions

Arylboronic acids transmetalate with transition metals or diboron reagents to form intermediates for further functionalization:

  • Miyaura–Masuda borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis yields boronate esters .

  • Halodeboronation : Treatment with aqueous halogens (Br₂, Cl₂) replaces the boronic acid group with halogens .

Example :

 2 2 Methoxybenzyl oxy phenyl boronic acid+Br2H2O 2 2 Methoxybenzyl oxy phenyl bromide+B OH 3+HBr\text{ 2 2 Methoxybenzyl oxy phenyl boronic acid}+\text{Br}_2\xrightarrow{\text{H}_2\text{O}}\text{ 2 2 Methoxybenzyl oxy phenyl bromide}+\text{B OH }_3+\text{HBr}

Boronate Ester Formation

The boronic acid reacts with diols or polyols (e.g., saccharides) to form cyclic boronate esters . This reversible reaction is pH-dependent and exploited in sensors:

 2 2 Methoxybenzyl oxy phenyl boronic acid+DiolBoronate ester+H2O\text{ 2 2 Methoxybenzyl oxy phenyl boronic acid}+\text{Diol}\rightleftharpoons \text{Boronate ester}+\text{H}_2\text{O}

Applications :

  • Carbohydrate sensing via fluorescence quenching .

  • Protecting-group strategies in peptide synthesis .

Base-Induced Disproportionation

Under basic conditions, arylboronic acids disproportionate into borinic acids and boroxines . For example:

2ArB OH 2BaseAr2BOH+B OH 32\text{ArB OH }_2\xrightarrow{\text{Base}}\text{Ar}_2\text{BOH}+\text{B OH }_3

Experimental observation :

  • With K₃PO₄ in dioxane, phenylboronic acid forms diphenylborinic acid and triphenylboroxin .

  • The methoxybenzyloxy group may stabilize intermediates via hydrogen bonding .

Reactivity with Heterocycles

Arylboronic acids undergo Knoevenagel condensations with heterocyclic carbonyl compounds (e.g., thiazolane-2,4-diones) :
Example synthesis :

 2 2 Methoxybenzyl oxy phenyl boronic acid+Thiazolane 2 4 dioneCondensationHybrid heterocycle\text{ 2 2 Methoxybenzyl oxy phenyl boronic acid}+\text{Thiazolane 2 4 dione}\xrightarrow{\text{Condensation}}\text{Hybrid heterocycle}

Biological relevance :

  • Such hybrids exhibit enzyme inhibition (e.g., histone deacetylases) with IC₅₀ values ~2 µM .

Oxidation and Functionalization

Arylboronic acids oxidize to phenols under mild oxidative conditions (e.g., H₂O₂, Cu(OAc)₂) :

 2 2 Methoxybenzyl oxy phenyl boronic acidH2O2 2 2 Methoxybenzyl oxy phenol +B OH 3\text{ 2 2 Methoxybenzyl oxy phenyl boronic acid}\xrightarrow{\text{H}_2\text{O}_2}\text{ 2 2 Methoxybenzyl oxy phenol }+\text{B OH }_3

Mechanistic Insights

  • Steric effects : The bulky methoxybenzyloxy group may slow transmetalation steps in cross-couplings but enhance regioselectivity .

  • Electronic effects : Electron-donating substituents stabilize boronate intermediates, facilitating nucleophilic attacks .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds. The boronic acid moiety acts as a nucleophile, allowing for the coupling of aryl halides with various electrophiles. This reaction is instrumental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis of 3-MBOPBA can be achieved through several methods, including:

  • Borylation of phenolic compounds : Utilizing boron reagents to introduce the boronic acid functionality.
  • Functionalization of existing boronic acids : Modifying other boronic acids to incorporate the methoxybenzyl group.

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids exhibit promising anticancer properties. Studies have shown that derivatives like 3-MBOPBA can inhibit specific proteases involved in cancer progression. For instance, modifications to the structure of boronic acids have led to enhanced potency against prostate cancer cells, demonstrating up to a 100-fold increase in activity compared to traditional compounds .

Enzyme Inhibition
The unique structure of this compound allows it to act as an enzyme inhibitor. It has been investigated for its ability to inhibit proteases and other enzymes that interact with diols, which are crucial for various biological processes .

Material Science

Smart Materials and Sensors
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing smart materials and sensors. For instance, this compound can be incorporated into polymer matrices to create glucose-sensitive gels for controlled drug delivery systems. These materials respond dynamically to changes in glucose concentration, offering potential applications in diabetes management .

Case Studies

Study Focus Findings Reference
Anticancer PropertiesThis compound demonstrated significant cytotoxicity against prostate cancer cells while preserving healthy cell viability.
Enzyme InhibitionThe compound was effective as a protease inhibitor, showcasing its potential in treating diseases related to enzyme dysregulation.
Smart MaterialsGels incorporating this boronic acid exhibited responsiveness to glucose levels, indicating potential for drug delivery applications.

Mechanism of Action

The mechanism by which (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, for example, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved in its action depend on the specific reaction or application.

Comparison with Similar Compounds

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other similar compounds such as:

    2-Methoxyphenylboronic acid: Similar in structure but lacks the benzyl ether group, making it less versatile in certain reactions.

    4-Methoxyphenylboronic acid: Another similar compound with the methoxy group in the para position, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and makes it suitable for a wide range of applications in organic synthesis and scientific research.

Biological Activity

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor, anticancer agent, and its interactions with biological macromolecules.

  • Molecular Formula : C15_{15}H17_{17}B O3_3
  • Molar Mass : 253.11 g/mol
  • Structure : The compound contains a boronic acid functional group which is crucial for its biological interactions.

Boronic acids, including this compound, are known to interact with diols and other biological substrates. The unique structure of this compound allows it to form reversible complexes with sugars and diols, which is significant for its role as a selective sensor and potential therapeutic agent .

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of various enzymes, particularly proteases. The boron atom can form covalent bonds with the hydroxyl groups of serine or cysteine residues in the active sites of these enzymes, leading to inhibition .

Biological Activities

  • Anticancer Activity
    • Studies have shown that phenylboronic acid derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against ovarian cancer cells, inducing cell cycle arrest and apoptosis through mechanisms involving caspase activation .
    • A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance antiproliferative potency, emphasizing the importance of chemical structure in determining biological activity .
  • Antimicrobial Activity
    • Boronic acids have also shown antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are responsible for various nosocomial infections .
    • The mechanism involves disrupting bacterial cell wall synthesis and biofilm formation, making them promising candidates for developing new antimicrobial agents .
  • Antioxidant Activity
    • Some studies have reported that boronic acid derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is measured using various assays such as DPPH and CUPRAC methods .

Case Study 1: Anticancer Potential

A study evaluated the antiproliferative effects of several phenylboronic acid derivatives on ovarian cancer cell lines using the SRB assay. Results indicated that certain derivatives caused significant G2/M phase arrest and increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study, a series of boronic compounds were tested for their antimicrobial activity against Escherichia coli and Candida albicans. The results showed that specific derivatives exhibited low MIC values, indicating strong antibacterial and antifungal properties .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeEffectivenessReference
AnticancerThis compoundInduces apoptosis in ovarian cancer cells
AntimicrobialBoronic acid derivativesInhibits Staphylococcus aureus growth
AntioxidantPhenylboronic acid derivativesSignificant antioxidant activity

Q & A

Q. Methodological Answer :

  • Steric Effects : The bulky methoxybenzyl group may hinder access to small diols (e.g., glucose), reducing sensitivity compared to unsubstituted phenylboronic acids .
  • Electronic Tuning : Electron-donating groups lower the pKa of the boronic acid, enhancing diol binding at neutral pH. Compare binding constants (Kd) via fluorescence quenching assays with analogs lacking the methoxy group .
    Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold chip and measure real-time binding to glucose .
  • Competitive Assays : Use alizarin red S as a reporter dye to quantify displacement by diols .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can computational methods predict the compound’s utility in drug discovery?

Q. Methodological Answer :

  • Docking Studies : Screen against target proteins (e.g., proteases, kinases) using AutoDock Vina to identify potential binding pockets .
  • ADMET Prediction : Use QikProp to estimate bioavailability (e.g., logS, Caco-2 permeability) and toxicity (e.g., hERG inhibition) .
    Case Study :
    demonstrates that boronic acid-containing cis-stilbenes inhibit tubulin polymerization. Virtual screening could prioritize similar scaffolds for anticancer activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
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(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.